molecular formula C23H19FN6S B2419101 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 477709-31-2

4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B2419101
CAS RN: 477709-31-2
M. Wt: 430.51
InChI Key: OCMTXFOAIXCCAB-UHFFFAOYSA-N
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Description

4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a useful research compound. Its molecular formula is C23H19FN6S and its molecular weight is 430.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of compounds related to 4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide have been reported. For instance, isostructural compounds with 4-fluorophenyl groups have been synthesized and characterized using single crystal diffraction, demonstrating planar molecular structures with some groups oriented perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Docking and Biological Evaluation

  • Research involving related compounds has included docking studies with human prostaglandin reductase, providing insights into potential inhibitory actions. These studies aid in understanding how these compounds could interact with biological receptors (Nayak & Poojary, 2019).

Antioxidant and α-Glucosidase Inhibitory Activities

  • Compounds with a similar structure have shown significant α-glucosidase inhibitory potentials and antioxidant activities. These properties make them relevant for potential therapeutic applications (Pillai et al., 2019).

Antimicrobial Evaluations

  • Related compounds have been synthesized and tested for their antimicrobial activities. Studies show that these compounds can be potent antimicrobial agents, offering potential applications in treating bacterial and fungal infections (Prakash et al., 2011).

Structural and Electronic Properties

  • Research on triazole derivatives, including those similar to the compound , has involved studies on their structural and electronic properties. This research is crucial for understanding how these compounds can be used in various applications, such as in material science or as potential pharmaceuticals (Liu et al., 2014).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6S/c1-28-21(26-27-23(28)31-16-17-9-11-18(24)12-10-17)20-15-25-30(19-7-3-2-4-8-19)22(20)29-13-5-6-14-29/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMTXFOAIXCCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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